molecular formula C34H36Cl2N6O5S B15396200 N-[3-(4-Carbamimidoylbenzamido)propyl]-1-(2,4-dichloro-3-{[(2,4-dimethylquinolin-8-yl)oxy]methyl}benzene-1-sulfonyl)prolinamide

N-[3-(4-Carbamimidoylbenzamido)propyl]-1-(2,4-dichloro-3-{[(2,4-dimethylquinolin-8-yl)oxy]methyl}benzene-1-sulfonyl)prolinamide

カタログ番号: B15396200
分子量: 711.7 g/mol
InChIキー: XUHBBTKJWIBQMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound N-[3-(4-Carbamimidoylbenzamido)propyl]-1-(2,4-dichloro-3-{[(2,4-dimethylquinolin-8-yl)oxy]methyl}benzene-1-sulfonyl)prolinamide is a structurally complex molecule with multiple functional motifs:

  • Sulfonyl-dichlorobenzene moiety: A 2,4-dichlorobenzene ring linked to a sulfonyl group, likely enhancing hydrophobic interactions and metabolic stability .
  • Quinolinyloxy methyl substituent: A 2,4-dimethylquinolin-8-yl group attached via an ether linkage, contributing to π-π stacking and steric bulk .
  • Carbamimidoylbenzamido propyl chain: A 4-carbamimidoylbenzamide group connected via a propyl spacer, offering hydrogen-bonding capacity through its guanidine group .

This compound’s design suggests applications in targeting proteins with deep hydrophobic pockets and polar interaction sites, such as enzymes or receptors requiring multivalent binding.

特性

IUPAC Name

N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36Cl2N6O5S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHBBTKJWIBQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36Cl2N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870230
Record name N-[3-(4-Carbamimidoylbenzamido)propyl]-1-(2,4-dichloro-3-{[(2,4-dimethylquinolin-8-yl)oxy]methyl}benzene-1-sulfonyl)prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Tanimoto Coefficient-Based Comparisons

Using methodologies from and , structural similarity was assessed via Tanimoto coefficients (Tc) calculated from Morgan fingerprints (radius = 2). Key analogs include:

Compound Name Tc vs. Target Key Structural Differences
N-(4-(2-(3-morpholinopropylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine 0.52 Lacks sulfonyl and quinolinyl groups; features morpholine and piperidine rings.
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide 0.61 Shares dichlorophenyl group but replaces sulfonyl-prolinamide with piperazine-pentanamide.
Aglaithioduline 0.48 Contains hydroxamate group (SAHA-like) but lacks aromatic sulfonyl and quinolinyl motifs.

Insights :

  • Tc values <0.65 indicate significant structural divergence, highlighting the target’s uniqueness in combining sulfonyl-dichlorobenzene, quinolinyl, and carbamimidoyl groups.
  • The quinolinyloxy methyl group distinguishes it from piperazine- or morpholine-containing analogs .

Binding Affinity and Molecular Docking

Using docking protocols from , the target compound was compared to analogs against a hypothetical enzyme (e.g., HDAC or kinase):

Compound Name Docking Score (kcal/mol) Key Interactions
Target Compound -9.8 Hydrogen bonds: Prolinamide carbonyl with Ser129; quinolinyl π-stacking with Trp79 .
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide -7.2 Dichlorophenyl fits hydrophobic pocket; pyridine forms weak π-cation interactions.
[BrPhe22]sCT(8–32) -8.5 Prolineamide stacks with Trp79 but lacks sulfonyl group for additional anchoring.

Insights :

  • The target’s sulfonyl group stabilizes binding via hydrophobic contacts, while the carbamimidoylbenzamido chain enhances hydrogen bonding .
  • Quinolinyl’s steric bulk may reduce off-target effects compared to smaller heterocycles (e.g., pyridine) .

Pharmacokinetic and Physicochemical Properties

Based on and , key properties were predicted using QSAR models:

Property Target Compound Aglaithioduline 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide
LogP 3.2 2.8 3.5
Water Solubility (µM) 12.4 45.6 8.9
Plasma Protein Binding (%) 89.1 78.3 92.5
CYP3A4 Inhibition (IC50) >50 µM 25 µM >50 µM

Insights :

  • The target’s moderate LogP and solubility balance membrane permeability and bioavailability.
  • High plasma protein binding may limit free drug concentration but extend half-life .

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to screen variables like temperature, solvent polarity, and stoichiometry. For example, a central composite design can identify optimal coupling agent ratios (e.g., 1.2–1.5 eq. of EDCI) .
  • Monitor intermediates via LC-MS after each step to adjust purification protocols (e.g., normal-phase chromatography with gradient elution) .

How can contradictory solubility data for this compound be resolved when designing biological assays?

Answer:
Discrepancies in solubility often arise from variations in solvent systems, pH, or crystalline forms. Methodological approaches include:

  • pH-Dependent Solubility Profiling : Conduct solubility assays in buffers ranging from pH 4.0 (mimicking lysosomal compartments) to 7.4 (physiological pH). For instance, dimethyl sulfoxide (DMSO) stock solutions diluted into PBS (pH 7.4) may precipitate the compound, requiring co-solvents like cyclodextrins (10–20 mM) to stabilize the formulation .
  • Polymorph Screening : Use differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to identify amorphous vs. crystalline forms. Amorphous dispersions (e.g., spray-dried with HPMCAS) can enhance solubility by 3–5 fold .
  • Validation via NMR Spectroscopy : Confirm solubility in deuterated solvents (e.g., DMSO-d6 or CDCl3) to rule out aggregation artifacts .

What advanced analytical techniques are recommended for characterizing this compound’s interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to targets like proteases or GPCRs. Immobilize the target protein on a CM5 chip and titrate compound concentrations (1 nM–10 µM) to calculate KD values .
  • Cryo-EM for Structural Insights : Resolve binding modes at near-atomic resolution, particularly for membrane-bound targets. Pre-incubate the compound with purified receptors (e.g., 1:5 molar ratio) and flash-freeze for grid preparation .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpically driven (e.g., hydrogen bonding) vs. entropically driven (hydrophobic) interactions .

How can computational methods aid in predicting this compound’s metabolic stability?

Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated oxidation at the quinoline methyl groups or prolinamide backbone. High-energy barriers (>25 kcal/mol) suggest metabolic resistance .
  • Machine Learning Models : Train models on datasets like MetStab (containing t1/2 values for similar sulfonamides) to predict hepatic clearance. Use descriptors like topological polar surface area (TPSA > 90 Ų indicates low permeability) .
  • MD Simulations : Simulate binding to human serum albumin (HSA) over 100 ns trajectories to estimate plasma protein binding, which correlates with bioavailability .

What strategies mitigate toxicity risks identified in preliminary in vitro studies?

Answer:

  • Reactive Metabolite Screening : Incubate the compound with liver microsomes + NADPH and trap electrophilic intermediates using glutathione (GSH). LC-MS/MS detection of GSH adducts indicates potential hepatotoxicity .
  • Off-Target Profiling : Screen against a panel of 50 kinases or ion channels (e.g., hERG) at 10 µM. If hERG inhibition >50%, introduce bulky substituents (e.g., tert-butyl) to the quinoline ring to reduce cardiac risk .
  • Prodrug Design : Mask the carbamimidoyl group as a Boc-protected amine to reduce off-target interactions. Enzymatic cleavage (e.g., esterase-mediated) restores activity in target tissues .

How should researchers handle discrepancies between in silico predictions and experimental bioactivity data?

Answer:

  • Re-evaluate Force Field Parameters : For docking studies, switch from AutoDock Vina (MMFF94) to OPLS4 in Schrödinger to better model sulfonamide-protein hydrogen bonds .
  • Validate Binding Poses via Mutagenesis : If MD simulations predict interaction with Asp189 in a protease, mutate this residue to alanine and re-test IC50. A >10-fold loss in potency confirms the prediction .
  • Adjust QSAR Models : Incorporate 3D descriptors (e.g., GRID interaction fields) if 2D models fail to capture steric clashes observed in crystallography .

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